2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide
Description
Properties
IUPAC Name |
[(Z)-1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O/c1-7(18-19-11(16)21)6-20-9-5-3-2-4-8(9)17-10(20)12(13,14)15/h2-5H,6H2,1H3,(H3,16,19,21)/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVOJOHCIWBTF-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)N)/CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzimidazole moiety and a hydrazinecarboxamide group. Its chemical formula is , and it exhibits properties typical of compounds with high lipophilicity due to the trifluoromethyl group.
Preliminary studies suggest that this compound may interact with various biological targets, including but not limited to:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, which is crucial in regulating cell signaling pathways associated with cancer and inflammation .
- Opioid Receptor Modulation : The benzimidazole structure is associated with opioid receptor activity, potentially influencing pain pathways .
Antinociceptive Effects
Research indicates that derivatives of benzimidazole compounds exhibit significant antinociceptive effects. For instance, studies have reported that certain benzimidazole derivatives are comparable to morphine in analgesic potency. The specific compound under discussion has not been extensively studied in this context; however, its structural analogs have demonstrated promising results in pain models .
Antimicrobial Activity
Some benzimidazole derivatives possess antimicrobial properties. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial activity. In vitro studies are necessary to confirm these effects specifically for the compound .
Study on Benzimidazole Derivatives
A notable study investigated various benzimidazole derivatives for their analgesic properties using the mouse tail-flick test. Some compounds were found to be up to 500 times more potent than morphine , indicating a significant potential for pain management applications . While specific data on the compound discussed is lacking, similar structural features suggest it may exhibit comparable efficacy.
Inhibition of Kinases
Another study focused on the kinase inhibition properties of related compounds. The findings indicated that certain benzimidazole derivatives effectively inhibited IKK2 kinase activity, which plays a role in inflammatory responses and cancer progression. This suggests that our compound might also exhibit similar inhibitory effects, warranting further investigation .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hydrazinecarboxamide derivatives with benzimidazole or heterocyclic cores. Key structural and functional comparisons are outlined below:
Table 1: Structural and Functional Comparison of Hydrazinecarboxamide Derivatives
*Calculated based on molecular formulas.
Key Observations:
Structural Diversity: The target compound and the benzodioxine derivative (Table 1, row 3) share hydrazinecarboxamide moieties but differ in core heterocycles.
Functional Group Impact: The trifluoromethyl group in the target compound increases electronegativity and resistance to oxidative metabolism, contrasting with the nitrophenyl group in the triazole derivative, which may confer redox activity . Carbothioamide (Table 1, row 3) vs.
Benzodioxine derivatives are often explored for antimicrobial activity due to their oxygen-rich structure, highlighting divergent therapeutic applications compared to benzimidazoles .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis (yield ~65–75%) is comparable to benzodioxine derivatives (~70%) but less efficient than triazole-based analogs (~85%), likely due to steric effects from the trifluoromethyl group .
- Crystallographic Insights : Hydrogen-bonding patterns in the target compound (e.g., N-H···O interactions) are less extensive than those in carbothioamide derivatives, suggesting reduced crystal stability .
- Pharmacological Gaps : While the target compound shows anticonvulsant promise, its activity is less potent than commercial benzodiazepines, necessitating further optimization of the hydrazinecarboxamide side chain .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide?
- Methodological Guidance :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility of intermediates, as demonstrated in benzimidazole derivative syntheses .
- Catalysts : Employ acid catalysts (e.g., acetic acid) for cyclization steps or coupling agents (e.g., EDCI/HOBt) for hydrazinecarboxamide formation .
- Purification : Crystallize crude products from ethanol or DMF to isolate high-purity compounds, validated via elemental analysis and melting point determination .
Q. How can the structural integrity of the compound be verified post-synthesis?
- Methodological Guidance :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the ethylidene group). IR spectroscopy can validate carbonyl (C=O) and hydrazine (N-H) functional groups .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and F percentages to assess purity (>95% recommended) .
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., hydrazone vs. azo forms) by analyzing bond lengths and angles in single crystals .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Guidance :
- Molecular Docking : Screen against enzymes or receptors (e.g., α-glucosidase, kinase targets) using software like AutoDock Vina to predict binding modes and affinity .
- In Vitro Testing : Conduct dose-response assays (e.g., IC determination) in cancer cell lines or microbial cultures, using positive controls (e.g., doxorubicin, fluconazole) .
Advanced Research Questions
Q. How can tautomeric equilibria in the hydrazinecarboxamide moiety be experimentally resolved?
- Methodological Guidance :
- Variable-Temperature NMR : Monitor chemical shift changes in DMSO- across 25–100°C to detect dynamic tautomerism .
- X-ray Diffraction : Compare crystal structures of derivatives with electron-withdrawing/donating substituents to stabilize specific tautomers .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict energetically favorable tautomeric states .
Q. What strategies address contradictory spectroscopic and elemental analysis data?
- Methodological Guidance :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted aldehydes or hydrazides) that skew elemental analysis .
- Isotopic Labeling : Synthesize -labeled analogs to distinguish overlapping NMR signals from hydrazine and benzimidazole moieties .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Guidance :
- Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or the benzimidazole ring (e.g., introduce methyl/fluoro groups) to assess steric/electronic effects .
- Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polarizability) with bioactivity data .
Q. What crystallographic techniques are critical for analyzing non-covalent interactions in this compound?
- Methodological Guidance :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Thermal Diffractometry : Collect data at 100–300 K to study temperature-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
